molecular formula C6H13ClFN B2592043 Rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride CAS No. 2305731-07-9

Rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride

Cat. No.: B2592043
CAS No.: 2305731-07-9
M. Wt: 153.63
InChI Key: IVOIZMQEPDOLEK-IBTYICNHSA-N
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Description

Rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a fluorine atom at the third position and a methyl group at the fourth position on the piperidine ring, along with a hydrochloride salt form. It is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride has several scientific research applications, including:

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, H315 means it causes skin irritation, H319 means it causes serious eye irritation, and H335 means it may cause respiratory irritation . There are also several precautionary statements associated with this compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-methylpiperidine.

    Resolution of Enantiomers: Since the compound is racemic, it contains equal amounts of both enantiomers.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques like recrystallization, distillation, or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to obtain alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), alkyl halides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Azides, alkylated products

Mechanism of Action

The mechanism of action of Rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methyl group on the piperidine ring play a crucial role in determining its binding affinity and selectivity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride
  • Rac-(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidine hydrochloride

Uniqueness

Rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride is unique due to the specific arrangement of the fluorine and methyl groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

(3R,4R)-3-fluoro-4-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c1-5-2-3-8-4-6(5)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOIZMQEPDOLEK-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305731-07-9
Record name rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride
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